molecular formula C21H22N2O4 B11314605 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11314605
M. Wt: 366.4 g/mol
InChI Key: IFJULOSCWYIORK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a dimethylaminoethyl side chain and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common approach is to start with the chromene core and introduce the dimethylaminoethyl side chain through a series of substitution reactions. The methoxyphenyl group can be added via electrophilic aromatic substitution. The final step often involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like cancer treatment or neuropharmacology.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core with a dimethylaminoethyl side chain and a methoxyphenyl group. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-23(2)16(14-8-4-6-10-18(14)26-3)13-22-21(25)20-12-17(24)15-9-5-7-11-19(15)27-20/h4-12,16H,13H2,1-3H3,(H,22,25)

InChI Key

IFJULOSCWYIORK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3OC

Origin of Product

United States

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